

A Technical Guide to the Physical and Chemical Properties of Phenylglyoxal Hydrate

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Compound of Interest

Compound Name: 2,2-Dihydroxy-1-phenylethan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenylglyoxal hydrate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent. The information is presented with a focus on quantitative data, detailed experimental protocols, and visualizations of key chemical processes and workflows.

Chemical Identity and Nomenclature

Phenylglyoxal hydrate is the hydrated form of the α -ketoaldehyde phenylglyoxal. The anhydrous form is a yellow liquid that is prone to polymerization, whereas the hydrate exists as a more stable, colorless to light yellow crystalline solid.^[1] It is widely used as a chemical reagent, particularly for the specific modification of arginine residues in proteins.^[2]

Property	Value
IUPAC Name	2-Oxo-2-phenylacetaldehyde hydrate; 2,2-Dihydroxy-1-phenylethan-1-one
Synonyms	Phenylglyoxal monohydrate, 2,2-Dihydroxyacetophenone, Benzoylformaldehyde
CAS Number	1075-06-5, 78146-52-8 (Hydrate); 1074-12-0 (Anhydrous) [2] [3]
Molecular Formula	C ₈ H ₈ O ₃ (or C ₈ H ₆ O ₂ ·H ₂ O) [3]
Molecular Weight	152.15 g/mol [3]
SMILES	O.O=CC(=O)c1ccccc1 [3]
InChI Key	YQBLQKZERMAVDO-UHFFFAOYSA-N [3]

Physical Properties

The physical characteristics of phenylglyoxal hydrate are summarized below. The hydrate is the preferred form for storage and handling due to its increased stability compared to the anhydrous liquid.[\[4\]](#) Upon heating, the hydrate loses water to regenerate the anhydrous form.[\[2\]](#)

Property	Value	Reference
Appearance	White to light yellow crystalline powder	[4]
Melting Point	76-79 °C	[2]
Boiling Point	142 °C at 125 mmHg (dehydrates to anhydrous form)	[2]
Solubility	DMSO: ~30 mg/mL Ethanol (95% hot): Soluble at 5% Water (hot): Soluble (1:20) Also soluble in methanol, acetone, benzene, diethyl ether.	[2]

Chemical Properties and Reactivity

Phenylglyoxal hydrate's reactivity is dominated by its two carbonyl groups, making it a valuable tool in both organic synthesis and biochemistry.

Reactivity with Amino Acids: The most significant chemical property of phenylglyoxal is its ability to selectively react with the guanidinium group of arginine residues in proteins.[2] This reaction is highly specific and proceeds rapidly under mild pH conditions, typically forming a stable adduct where two molecules of phenylglyoxal have reacted with one arginine residue. This specificity makes it an invaluable reagent for identifying and modifying arginine residues in enzyme active sites and other protein functional domains.[5][6] While its primary target is arginine, it can also react, albeit at slower rates, with other amino acids such as histidine, lysine, and cysteine.[5]

Caption: Reaction of Phenylglyoxal with an Arginine Residue.

Stability and Incompatibilities: Phenylglyoxal hydrate is chemically stable under standard room temperature conditions.[5] It should be stored in a dry, sealed container. It is incompatible with strong oxidizing agents, strong acids, and strong bases. When heated to decomposition, it can emit irritating fumes.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of phenylglyoxal hydrate. Below are tables summarizing typical data obtained from common analytical techniques.

¹H NMR Spectroscopy Solvent: Deuterated Chloroform (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.1-8.3	Multiplet	2H	Aromatic protons (ortho to C=O)
~ 7.4-7.7	Multiplet	3H	Aromatic protons (meta, para)
~ 5.8	Singlet	1H	Hydrated aldehyde proton (-CH(OH) ₂)

| ~ 4.0 | Broad Singlet | 2H | Hydroxyl protons (-CH(OH)₂) |

Infrared (IR) Spectroscopy Sample prepared as a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	O-H Stretch (from water of hydration and gem-diol)[7]
3000-3100	Medium	Aromatic C-H Stretch[8][9]
~ 1680-1700	Strong	Ketone C=O Stretch[7]
1580-1600	Medium-Strong	Aromatic C=C Stretch[9]

| 1100-1200 | Strong | C-O Stretch (gem-diol) |

Mass Spectrometry (Electron Ionization) Note: The hydrate typically loses water in the mass spectrometer, so the spectrum reflects the anhydrous phenylglyoxal (M.W. 134.13 g/mol).

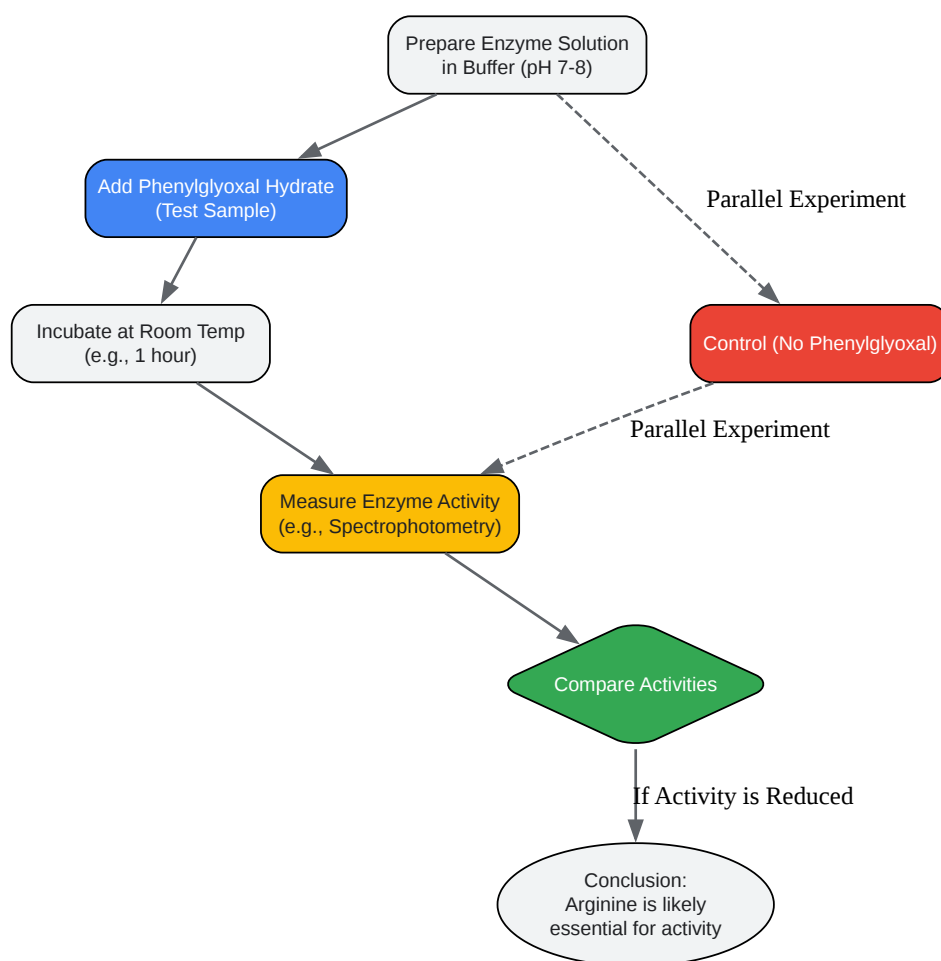
m/z	Interpretation
134	Molecular Ion (M ⁺)[10]
105	[M - CHO] ⁺ (Loss of formyl radical) - Often the base peak[11]

| 77 | [C₆H₅]⁺ (Phenyl cation)[11] |

Biological Activity and Applications

Phenylglyoxal hydrate is a powerful tool in biochemical and pharmaceutical research due to its specific reactivity and biological effects.

- **Enzyme Inhibition:** It is a potent inhibitor of several enzymes, most notably mitochondrial aldehyde dehydrogenase.[5] This inhibitory action is often a direct result of the modification of critical arginine residues within the enzyme's active site.
- **Protein Structure and Function Studies:** Its primary application is as a chemical probe to identify essential arginine residues in proteins.[5] By treating a protein with phenylglyoxal hydrate and observing changes in its function (e.g., loss of enzymatic activity), researchers can infer the importance of arginine in the protein's mechanism of action.
- **Drug Development:** The ability to selectively modify proteins has applications in drug development, including the design of irreversible inhibitors and the development of bioconjugates.[6] It has also been used to develop probes for visualizing protein citrullination.[2]
- **Coagulation Research:** It has been shown to inhibit the coagulant properties of Hageman factor (Factor XII) by reacting with its arginine residues.[5]



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Caption: Workflow for Investigating Essential Arginine Residues.

Experimental Protocols

The following section provides detailed methodologies for the synthesis, analysis, and application of phenylglyoxal hydrate.

Protocol: Synthesis of Phenylglyoxal Hydrate

This protocol is adapted from the well-established method of oxidizing acetophenone with selenium dioxide.[12]

- **Setup:** In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.
- **Dissolution:** Heat the mixture to 50–55 °C and stir until all solids have dissolved.
- **Reaction:** Add 120 g (1 mole) of acetophenone to the solution in one portion. Reflux the mixture with continued stirring for 4 hours. During this time, a precipitate of black selenium metal will form.
- **Isolation of Anhydrous Phenylglyoxal:** Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation under reduced pressure. Distill the remaining residue to collect the anhydrous phenylglyoxal fraction (boiling point: 95–97 °C at 25 mmHg). The product is a yellow liquid.
- **Hydration:** To prepare the stable hydrate, dissolve the freshly distilled phenylglyoxal liquid in 3-4 volumes of hot water.
- **Crystallization:** Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.
- **Purification:** Collect the white crystals of phenylglyoxal hydrate by vacuum filtration, wash with a small amount of cold water, and air-dry.

Protocol: General Procedure for Protein Modification

This protocol provides a general framework for modifying a protein with phenylglyoxal hydrate to probe for essential arginine residues.[\[5\]](#)

- **Protein Preparation:** Prepare a solution of the purified protein (e.g., 1-5 mg/mL) in a suitable buffer, such as 100 mM potassium phosphate buffer, pH 8.0.
- **Reagent Preparation:** Prepare a stock solution of phenylglyoxal hydrate (e.g., 100 mM) in the same buffer immediately before use.
- **Modification Reaction:** Add aliquots of the phenylglyoxal stock solution to the protein solution to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM). Prepare a control sample

containing only the protein and buffer.

- Incubation: Incubate all samples at room temperature (22-25 °C) for a set period, typically 1 hour.
- Quenching/Cleanup (Optional): The reaction can be stopped by removing excess reagent via dialysis, buffer exchange, or size-exclusion chromatography.
- Analysis: Analyze the functional consequences of the modification. This typically involves performing an activity assay to measure the remaining enzymatic function of the protein. Further analysis by mass spectrometry can be used to identify the specific arginine residues that were modified.^[5]

Protocol: Spectroscopic Characterization

- ¹H NMR Spectroscopy: Dissolve ~5-10 mg of the phenylglyoxal hydrate sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
- IR Spectroscopy: Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze by direct infusion into an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Conclusion

Phenylglyoxal hydrate is a cornerstone reagent for chemical biology and protein science. Its high specificity for arginine residues, coupled with its stability and well-characterized physical and chemical properties, makes it an indispensable tool for studying protein structure-function relationships, designing enzyme inhibitors, and developing novel bioconjugates. This guide provides the foundational technical data and protocols necessary for its effective use in a research and development setting.

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